molecular formula C20H19ClN2O3 B11344461 2-(4-chloro-3-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide

Cat. No.: B11344461
M. Wt: 370.8 g/mol
InChI Key: NMJUSVCHRRIAOF-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide is a synthetic organic compound with a complex structure that includes phenoxy, furan, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Furan Derivative Preparation: The furan moiety is introduced by reacting 5-methylfuran-2-carbaldehyde with a suitable nucleophile to form the corresponding alcohol or ether.

    Coupling Reaction: The phenoxy intermediate is then coupled with the furan derivative under basic conditions to form the desired product.

    Final Acylation: The final step involves the acylation of the coupled product with pyridine-2-carboxylic acid or its derivatives to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and phenoxy moieties.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloro group in the phenoxy ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 2-(4-chloro-3-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, warranting further investigation.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other molecular targets, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide: Similar structure but lacks the furan moiety.

    2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide: Similar structure but lacks the chloro group.

    2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)acetamide: Similar structure but lacks the furan moiety.

Uniqueness

The presence of both the furan and pyridine moieties in 2-(4-chloro-3-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical and biological properties, potentially leading to novel applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C20H19ClN2O3/c1-14-11-16(8-9-18(14)21)25-13-20(24)23(19-5-3-4-10-22-19)12-17-7-6-15(2)26-17/h3-11H,12-13H2,1-2H3

InChI Key

NMJUSVCHRRIAOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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